Product packaging for Boron dihydride(Cat. No.:CAS No. 14452-64-3)

Boron dihydride

Cat. No.: B1220888
CAS No.: 14452-64-3
M. Wt: 12.83 g/mol
InChI Key: IOCVPZINIZVUIL-UHFFFAOYSA-N
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Description

Boron dihydride refers to the highly reactive and unstable BH2 radical, a fundamental species in the study of boron hydride chemistry. It is primarily encountered in the gas phase or as a transient intermediate in chemical reactions, making it a subject of interest for fundamental research into reaction mechanisms and the decomposition pathways of larger, more stable boranes like diborane (B2H6). Its ionization energy has been measured at 9.8 ± 0.2 eV . Unlike its stable counterpart sodium borohydride (NaBH4), a widely used reducing agent in organic synthesis , this compound itself is not typically used as a practical reagent but is crucial for understanding the behavior of electron-deficient compounds . Research into this compound and related hydrides also contributes to broader fields such as hydrogen storage, as scientists investigate the formation and breakdown of B-H bonds in complex borohydrides . This product is intended for laboratory research by qualified personnel and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH2 B1220888 Boron dihydride CAS No. 14452-64-3

Properties

CAS No.

14452-64-3

Molecular Formula

BH2

Molecular Weight

12.83 g/mol

InChI

InChI=1S/BH2/h1H2

InChI Key

IOCVPZINIZVUIL-UHFFFAOYSA-N

SMILES

[BH2]

Canonical SMILES

[BH2]

Other CAS No.

14452-64-3

Origin of Product

United States

Historical Context and Evolution of Boron Hydride Radical Studies

The journey to understanding the boron dihydride radical is deeply rooted in the broader history of boron hydride chemistry. The pioneering work of Alfred Stock in the early 20th century, which involved the synthesis and characterization of a series of boron hydrides (boranes), laid the foundational groundwork for the field. However, the direct observation and characterization of the transient BH₂ radical came much later.

A pivotal moment in the study of BH₂ occurred in 1967 when Herzberg and Johns first identified its absorption spectrum. Current time information in Bournemouth, Christchurch and Poole, GB. This seminal work provided the first experimental evidence for the existence of the free BH₂ radical and offered initial insights into its geometric and electronic structure. Their findings sparked further interest in the spectroscopy and dynamics of this and other small, reactive molecules. Since then, the study of boron-containing radicals has expanded significantly, driven by their relevance in various chemical environments and the continuous development of more sensitive and precise experimental and computational tools. nih.gov

Theoretical and Computational Chemistry of the Boron Dihydride Radical

Anharmonic Vibrational Frequency Calculations and Normal Mode Analysis

Understanding the vibrational behavior of BH2 is essential for interpreting its spectroscopic signatures. Theoretical calculations employing anharmonic vibrational frequency calculations and normal mode analysis provide detailed insights into the molecule's vibrational modes and their corresponding frequencies. These calculations are typically performed using high-level quantum chemical methods, such as coupled cluster (e.g., CCSD(T)) with augmented correlation-consistent basis sets uoa.grolemiss.edu.

Normal mode analysis decomposes the complex vibrational motion of a molecule into a set of independent harmonic oscillators, each characterized by a specific frequency and symmetry gromacs.orguni-leipzig.de. For BH2, the fundamental vibrational modes are typically assigned as symmetric stretch (ν1, a1), bend (ν2, a1), and asymmetric stretch (ν3, b2) aip.org. Anharmonic corrections are vital for accurately predicting experimental vibrational frequencies, as they account for the deviation of molecular vibrations from ideal harmonic behavior olemiss.edursc.org. These calculations help in assigning observed spectral features and understanding the potential energy surface, particularly the bending potential which is crucial due to the Renner-Teller effect in BH2 aip.orgroyalsocietypublishing.orgtandfonline.com.

Simulation of Rotational Contours and Rovibronic Spectra

The simulation of rotational contours and rovibronic spectra is critical for interpreting experimental absorption and emission spectra of the BH2 radical. Theoretical studies have generated potential energy surfaces for the ground (2A1) and excited (2B1) states of BH2 and used them in beyond Born-Oppenheimer calculations to determine rovibronic energy levels aip.orgroyalsocietypublishing.orgtandfonline.com. These calculations account for anharmonicity, rotation-vibration coupling, and electronic angular momentum coupling effects, such as the Renner-Teller effect, which is significant for bent molecules with electronic states that become degenerate at linearity aip.orgroyalsocietypublishing.orgtandfonline.com.

The simulation of these spectra involves calculating transition probabilities (e.g., Franck-Condon factors) between the initial and final rovibronic states. The agreement between simulated and experimental spectra allows for the precise determination of molecular constants, including rotational constants, vibrational frequencies, and bond angles, providing a detailed picture of the radical's structure in both its ground and excited electronic states aip.orgroyalsocietypublishing.orgresearchgate.net. For example, studies have simulated the 2B1(Πu) – 2A1 electronic transition, which is characteristic of XH2 molecules royalsocietypublishing.org.

Prediction of Electronic Transitions and Oscillator Strengths

Theoretical calculations are employed to predict the energies of electronic transitions and their corresponding oscillator strengths, which govern the intensity of spectral lines. For BH2, ab initio methods, such as configuration interaction (CI) or coupled cluster (CC) methods, are used to compute the electronic states and their energy differences researchgate.netuoa.grroyalsocietypublishing.org. The 2A1 ground state and the 2B1 excited state are of particular interest, as they form the basis of observed electronic transitions aip.orgroyalsocietypublishing.org.

These calculations provide a framework for understanding the electronic structure of BH2 and predicting transitions that might be observed experimentally. The oscillator strength, a measure of the probability of a particular electronic transition, helps in assigning observed spectral features and understanding the radiative properties of the radical researchgate.netroyalsocietypublishing.org.

Photoelectron Spectroscopy of Bh2 Radical

Photoelectron Spectroscopy (PES) is a direct method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. For reactive intermediates like the BH2 radical, PES, particularly Slow Photoelectron Spectroscopy (SPES) and Photoelectron-Photoion Coincidence (i2PEPICO) spectroscopy, has provided crucial data, including ionization energies and vibrational information about the cation researchgate.netresearchgate.netrsc.orgrsc.orgdntb.gov.uauni-wuerzburg.deresearchgate.net.

The BH2 radical was generated in a flow-tube reactor, often by abstracting a hydrogen atom from diborane (B8814927) (B2H6) using fluorine atoms produced from microwave discharge researchgate.netresearchgate.netrsc.org. The first recorded slow photoelectron spectrum (SPES) of BH2 allowed for the precise determination of its ionization energy (IE) as 8.12 ± 0.02 eV researchgate.netresearchgate.netrsc.org. The photoelectron spectrum of BH2+ exhibits a long progression of the bending vibration, with spacing around 970 cm-1, indicating a significant change in the bond angle upon ionization from the bent neutral radical to a more linear cation researchgate.netresearchgate.netrsc.orgresearchgate.net. Spectral simulations, often based on Franck-Condon factors calculated from theoretical potential energy surfaces, are used to interpret these observed vibrational structures researchgate.netresearchgate.net.

Compound Name Table:

Common NameChemical Formula
Boron dihydrideBH2

Generation, Detection, and Characterization Methodologies for the this compound Radical

The this compound radical (BH₂), a fundamental reactive intermediate, plays a significant role in various chemical processes, including plasma chemistry and materials deposition. Its transient nature and high reactivity necessitate sophisticated spectroscopic techniques for its generation, detection, and characterization. This article focuses on three key methodologies: Photoionization Mass Spectrometry (PIMS), laser-based absorption techniques such as Cavity Ring-Down Spectroscopy (CRDS), and Electron Paramagnetic Resonance (EPR) Spectroscopy.

Generation, Detection, and Characterization Methodologies for the Boron Dihydride Radical

2 Photoionization Mass Spectrometry (PIMS)

Photoionization Mass Spectrometry (PIMS) is a powerful technique for identifying and quantifying radical species by ionizing them with photons and subsequently analyzing the resulting ions based on their mass-to-charge ratio. This method is particularly useful for studying reactive intermediates like BH₂ due to its soft ionization capabilities and high sensitivity, allowing for the determination of ionization energies and the identification of fragmentation patterns.

BH₂ radicals have been studied using PIMS, often in conjunction with techniques like double imaging photoion-photoelectron coincidence spectroscopy (i²PEPICO) using synchrotron radiation researchgate.netresearchgate.net. These studies typically involve generating BH₂ from precursor molecules such as diborane (B8814927) (B₂H₆) through methods like H-abstraction by fluorine atoms researchgate.netresearchgate.net. The resulting BH₂⁺ ions are then analyzed. Research has determined the ionization energy of BH₂ to be 8.12 ± 0.02 eV researchgate.netresearchgate.net. Furthermore, the photoelectron spectra of BH₂⁺ exhibit a long bending mode progression, indicating a significant change in the molecular geometry from bent in the neutral radical to linear in the cation researchgate.netresearchgate.net. PIMS has also been employed in flame chemistry studies for the selective detection of various radicals, including BH₂ osti.gov.

Table 1: Photoionization Mass Spectrometry (PIMS) Data for BH₂ Radical

ParameterValueNotesReference(s)
Ionization Energy (IE)8.12 ± 0.02 eVDetermined via i²PEPICO spectroscopy researchgate.netresearchgate.net
Observed Spectroscopic FeatureBending mode progressionIn the BH₂⁺ cation spectrum, indicating geometry change upon ionization researchgate.netresearchgate.net

3 Laser-Based Absorption Techniques (e.g., Cavity Ring-Down Spectroscopy)

Laser-based absorption techniques offer high sensitivity and resolution for probing the electronic and vibrational transitions of transient species like the BH₂ radical. Intracavity Laser Spectroscopy (ILS) and Laser-Induced Fluorescence (LIF) have been instrumental in characterizing BH₂. More recently, Cavity Ring-Down Spectroscopy (CRDS) has emerged as a highly sensitive method for detecting radicals with low fluorescence quantum yields google.comrsc.orgwikipedia.org.

Intracavity Laser Spectroscopy (ILS) was used to detect BH₂ in situ during the plasma dissociation of diborane (B₂H₆) aip.orgaip.org. Rovibronic absorption transitions of BH₂ were observed in the near-infrared region, specifically around 15469 cm⁻¹ and 13605 cm⁻¹ aip.orgaip.org. This technique was crucial in establishing the presence of BH₂ under chemical vapor deposition (CVD) conditions aip.orgaip.org.

Laser-Induced Fluorescence (LIF) spectroscopy has provided detailed insights into the electronic structure of BH₂. Pioneering work by Herzberg and Johns in 1967 uky.eduaip.org was followed by more recent studies employing LIF to observe the à ²B₁ − X̃ ²A₁ band system of various isotopologues, including ¹¹BH₂, ¹⁰BH₂, ¹¹BD₂, and ¹⁰BD₂ uky.eduaip.orgaip.org. These studies, often involving the generation of BH₂ via electric discharge through diborane in argon, have identified numerous new LIF bands, providing extensive data on excited state bending and stretch-bend combination levels aip.orgaip.org. Laser vibrational excitation studies have also identified absorption features attributed to the BH bending mode (ν₂) around 953 cm⁻¹ (10.494 μm) in flames nih.gov.

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption technique that measures the decay rate of light within a high-finesse optical cavity google.comrsc.orgwikipedia.org. While specific CRDS studies on BH₂ are less detailed in the provided literature compared to ILS and LIF, CRDS has been employed to determine column densities of related species like B atoms and BH radicals in plasma environments bris.ac.uk, indicating its applicability to BH₂ detection in such systems.

Table 2: Laser-Based Absorption Spectroscopy Data for BH₂ Radical

TechniqueObserved Transitions / FeaturesWavenumber (cm⁻¹)IsotopologueGeneration MethodReference(s)
Intracavity Laser Spectroscopy (ILS)Rovibronic absorption~15469BH₂Plasma dissociation of B₂H₆ aip.orgaip.org
ILSRovibronic absorption~13605BH₂Plasma dissociation of B₂H₆ aip.orgaip.org
Laser-Induced Fluorescence (LIF)Ã ²B₁ − X̃ ²A₁ band system; 67 bands observed (62 new)Various¹¹BH₂, ¹⁰BH₂, ¹¹BD₂, ¹⁰BD₂Electric discharge through B₂H₆ in argon uky.eduaip.orgaip.org
Laser Vibrational ExcitationBH bending mode (ν₂) absorption~953BH₂In flames nih.gov
Cavity Ring-Down Spectroscopy (CRDS)Sensitive absorption measurement of radicals (applied to B, BH)N/ABH₂Plasma environments (e.g., B₂H₆/Ar/H₂ mixtures) bris.ac.uk

4 Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection in Solution and Matrices

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, making it ideal for studying free radicals like BH₂. EPR provides information about the electronic environment and structure of radicals through parameters such as g-values and hyperfine coupling constants.

The EPR spectrum of BH₂ has been obtained for the radical trapped in a neon matrix uky.eduroyalsocietypublishing.org. Furthermore, ligated boryl radicals, including those with the ·BH₂ moiety, have been successfully detected and characterized using EPR spectroscopy, often employing spin traps nih.gov. For instance, amine-boryl radicals (L->BH₂) have been studied, revealing a non-planar structure at the boron radical center and extensive delocalization of the unpaired electron ucl.ac.uk. These studies have provided hyperfine coupling constants, such as those for ¹¹B in amine-boryl radicals, which fall in the range of 64-66 G ucl.ac.uk. Theoretical calculations have also been performed to predict the hyperfine coupling constants for the BH₂ radical, though experimental verification can sometimes present discrepancies aip.org. The hyperfine coupling constants are critical for understanding the distribution of spin density within the radical libretexts.org.

Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data for BH₂ Radical

ParameterValue / ObservationSpecies / ContextNotesReference(s)
DetectionSpectrum obtainedBH₂ in neon matrixExperimental detection in a solid matrix uky.eduroyalsocietypublishing.org
DetectionDetectedLigated ·BH₂ radicalsIdentified using spin traps nih.gov
CharacterizationNon-planar at boron radical centerAmine-boryl radicals (L->BH₂)Revealed through EPR studies ucl.ac.uk
Hyperfine Coupling (¹¹B)64-66 GAmine-boryl radicals (L->BH₂)Indicates delocalization of unpaired electron; experimental values ucl.ac.uk
Hyperfine Coupling (¹¹B, ¹H)Calculated values exist; experimental data availableBH₂ radicalTheoretical studies predict values; experimental data exists with some discrepancies aip.org

Role and Reactivity of the Boron Dihydride Radical in Chemical Processes

Gas-Phase Reaction Kinetics and Dynamics Involving BH2

The study of the gas-phase reactions of the BH2 radical is crucial for understanding its role in environments such as chemical vapor deposition (CVD) and combustion processes. The kinetics and dynamics of these reactions are influenced by the nature of the reacting partner, as well as by temperature and pressure.

The BH2 radical undergoes bimolecular reactions with various small molecules. In diamond chemical vapor deposition, for instance, successive hydrogen abstraction from borane (B79455) (BH3) leads to the formation of BH2 and subsequently the BH radical. bris.ac.uk

BH3 + H ⇌ BH2 + H2 bris.ac.uk

Theoretical studies on the related BO + H2 reaction show that it primarily proceeds via hydrogen atom abstraction by the boron atom to produce OBH + H, with a calculated energy barrier. researchgate.net While not directly BH2, this provides insight into how boron-centered radicals can interact with molecular hydrogen. The reaction of BH2 with oxygen is also a critical process in boron-related combustion chemistry.

Reactions with hydrocarbons are fundamental to the formation of organo-boron compounds. uhmreactiondynamics.org The gas-phase chemistry of precursors like triethylboron (TEB) is dominated by β-hydride eliminations of ethene (C2H4) to ultimately yield BH3. rsc.org In such environments, BH2 radicals, formed from BH3, can react with hydrocarbons present in the system. These reactions are key to understanding the incorporation of carbon into boron-based materials.

Radical-radical reactions are typically very fast and have little to no activation energy. wikipedia.org Two primary pathways for the termination of radical species are recombination and disproportionation. slideshare.netuark.edu

Recombination: Two radicals combine to form a single, stable molecule. For the BH2 radical, this could involve dimerization or reaction with another radical species. For example, two ethyl radicals can recombine to form butane. uark.edu

Disproportionation: This involves the transfer of an atom, typically hydrogen, from one radical to another. wikipedia.org This process results in the formation of two new non-radical species, one of which is typically an alkene. wikipedia.orguark.edu For a radical to undergo disproportionation, it must have an abstractable β-hydrogen atom. uark.edu

The ratio of disproportionation to recombination (kD/kC) is an important parameter in radical chemistry and is influenced by factors such as steric effects. wikipedia.org While specific data for BH2 radical-radical reactions is sparse in the provided context, the general principles governing these reactions for other radicals, such as alkyl radicals, are well-established. wikipedia.orguark.edu

The rates of gas-phase reactions involving boranes are highly dependent on temperature and pressure. For instance, the thermolysis of pentaborane(11) is first-order and shows a clear dependence on temperature, with an activation energy of 73.2 ± 3.7 kJ mol-1. dtic.mil

In the chemical vapor deposition of pure boron from diborane (B8814927) (B2H6), the process is governed by different reaction mechanisms depending on the temperature range. aip.org

Below 400 °C (with H2 carrier gas), the activation energy is approximately 28 kcal/mol. aip.org

Between 400 °C and 700 °C, the activation energy drops to 6.5 kcal/mol. aip.org

Above 700 °C, the deposition rate becomes mass-transport limited. aip.org

Mechanistic Investigations of Boron Dihydride Radical Transformations

Understanding the detailed mechanisms of reactions involving the BH2 radical is key to controlling chemical processes like borane pyrolysis and the synthesis of higher boranes. These investigations often involve a combination of experimental kinetics and computational modeling.

Radical reactions proceed through a series of elementary steps, which commonly include:

Initiation: The initial formation of radicals, often through homolysis (bond-breaking). libretexts.org

Propagation: A sequence of reactions where a radical reacts to form a new product and another radical, which continues the chain. A common type is the bimolecular homolytic substitution (SH2) reaction. libretexts.org

Termination: The destruction of radicals, typically through recombination or disproportionation. libretexts.org

The Principle of Microscopic Reversibility is a fundamental concept stating that at equilibrium, any elementary process and its reverse process occur at the same rate. libretexts.orgwikipedia.org This principle implies that the mechanism for a reverse reaction is the exact reverse of the mechanism for the forward reaction, proceeding through the same transition states and intermediates. numberanalytics.comrsc.org This is a necessary condition for a system to be at equilibrium. libretexts.org For example, if the BH2 radical is formed via hydrogen abstraction from BH3, the reverse reaction—the recombination of BH2 and a hydrogen atom to form BH3—must proceed through the same molecular pathway. bris.ac.uk

The pyrolysis of lower boranes like diborane (B2H6) is the primary method for synthesizing higher boranes, such as tetraborane(10) (B1175598), pentaborane(9), and decaborane(14). libretexts.orglscollege.ac.in These processes involve complex reaction networks with numerous intermediates.

The initial and rate-determining step in the pyrolysis of diborane is often considered to be its dissociation: B2H6 ⇌ 2 BH3

The resulting borane (BH3) is a key intermediate. Subsequent reactions of BH3 with itself or other borane fragments lead to the formation of larger clusters. The BH2 radical is formed through the decomposition or reaction of these initial species. For example, the pyrolysis of tetraborane(10) (B4H10) is thought to proceed through the initial formation of intermediates like B3H7 and B4H8, which can act as catalysts in the buildup of larger boranes. researchgate.net The interconversion of these fragments likely involves steps where BHx species, including the BH2 radical, are added or eliminated.

Contribution to Boron-Containing Film Deposition Processes (e.g., Chemical Vapor Deposition - CVD)

The this compound radical (•BH₂) is a pivotal reactive intermediate in the chemical vapor deposition (CVD) of boron-containing thin films. aip.org Its presence has been definitively established under the plasma conditions used for depositing such films from diborane (B₂H₆) gas. aip.orgaip.org The •BH₂ radical's role is particularly critical in processes like the synthesis of boron-doped diamond (BDD) and boron-carbon (BₓC) films.

In the combustion CVD of BDDs, •BH₂ is considered a growth-critical radical. researchgate.netnih.govnih.gov During this process, boron-containing molecules are introduced into an oxyacetylene flame. nih.gov The high temperatures and reactive environment of the flame lead to the decomposition of the boron source, generating •BH₂ radicals. nih.gov These radicals are then incorporated into the growing diamond lattice, leading to p-type doping. However, high levels of boron doping can degrade the diamond's crystallinity. nih.gov Research has shown that the excessive presence of boron monohydride (BH), a subsequent product of •BH₂ reactions, can induce boron segregation and disrupt crystallization. researchgate.netnih.gov A novel approach to mitigate this involves the laser vibrational excitation of the •BH₂ radical. researchgate.netnih.govnih.gov By resonantly exciting a bending mode of the •BH₂ radical, it's possible to suppress the formation of BH, thereby maintaining the diamond's lattice integrity even at high boron concentrations. researchgate.netnih.gov

The detection of •BH₂ during the plasma dissociation of diborane was a significant step in understanding the mechanisms of boron film deposition. aip.orgaip.org Intracavity laser spectroscopy (ILS) was used to observe rovibronic absorption transitions of •BH₂, confirming its presence under conditions relevant to industrial CVD processes. aip.orgaip.org

In plasma CVD of boron-carbon films from precursors like triethylboron, the plasma energy decomposes the precursor molecules into various radical species, including BH. aip.org While BH is directly observed, it is understood to be a product of reactions involving other boron hydrides like •BH₂. diva-portal.org For instance, modeling suggests that •BH₂ can react with hydrogen radicals (H•) to form BH. diva-portal.org The adsorption of boron hydride species, such as •BH₂ surface groups, is a likely step in the film deposition mechanism. researchgate.net

The table below summarizes key research findings on the role of the •BH₂ radical in CVD processes.

CVD ProcessPrecursorRole of •BH₂ RadicalKey FindingsReference(s)
Combustion CVD of Boron-Doped Diamond (BDD)Boron-containing molecules in oxyacetylene flameGrowth-critical radical for dopingLaser vibrational excitation of •BH₂ suppresses BH formation, preventing crystallinity degradation at high doping levels. researchgate.net, nih.gov, nih.gov
Plasma-assisted CVD of Boron FilmsDiborane (B₂H₆)Key reactive intermediateFirst in situ detection of •BH₂ under CVD conditions confirmed its importance in the deposition mechanism. aip.org, aip.org
Plasma CVD of Boron-Carbon (BₓC) FilmsTriethylboronPrecursor to other reactive species (e.g., BH)•BH₂ is an intermediate in the plasma-induced decomposition pathway leading to film growth. diva-portal.org, aip.org
Thermal CVDDiborane (B₂H₆)Adsorbing speciesAdsorption of •BH₂ surface groups is a proposed mechanism for boron film deposition. researchgate.net

Involvement in Hydroboration Reactions, including Unusual Selectivity

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a cornerstone of organic synthesis, typically proceeding with high regioselectivity and stereospecificity. redalyc.orgnumberanalytics.com The reaction involving borane (BH₃) or its derivatives usually results in the boron atom adding to the less substituted carbon of an alkene (anti-Markovnikov regioselectivity) in a syn-addition fashion. libretexts.orgmasterorganicchemistry.com This selectivity is driven by a combination of steric effects, where the bulkier boryl group avoids the more substituted position, and electronic effects, where the more electronegative hydrogen atom adds to the more substituted carbon. redalyc.orgmasterorganicchemistry.com

While conventional hydroboration proceeds through a concerted, four-membered transition state, the involvement of boron-centered radicals, including boryl radicals derived from borane hydrides, opens pathways to alternative and sometimes unusual selectivity. numberanalytics.comrsc.org Radical hydroboration can lead to trans-hydroboration of alkynes, a departure from the typical cis-selectivity. nsf.gov

An example of this unusual selectivity is the hydroboration of internal alkynes with N-heterocyclic carbene (NHC)-boranes, which, in the presence of a radical initiator, yields (E)-alkenylboranes. nsf.gov This outcome is the result of a trans-hydroboration. The proposed mechanism involves a radical chain reaction where an NHC-boryl radical adds to the alkyne. nsf.gov The resulting β-borylalkenyl radical then abstracts a hydrogen atom from the starting NHC-borane to give the final product. nsf.gov The observed trans-selectivity is believed to arise from kinetic control during this hydrogen transfer step. nsf.gov

The selectivity of hydroboration can also be influenced by the nature of the borane reagent itself. Bulky dialkylboranes (R₂BH), which can be viewed as derivatives of this compound, exhibit enhanced selectivity. libretexts.org Reagents like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are highly selective for less hindered alkenes and can be used to hydroborate 1-alkynes to the alkenylborane stage without further reaction. libretexts.orgquora.com

The table below outlines the selectivity patterns in different types of hydroboration reactions involving boron hydrides.

Hydroboration TypeReagent(s)Key Mechanistic FeatureSelectivity OutcomeReference(s)
Conventional HydroborationBorane (BH₃), Diborane (B₂H₆)Concerted, four-center transition statesyn-addition, Anti-Markovnikov regioselectivity libretexts.org, masterorganicchemistry.com, numberanalytics.com
Selective HydroborationBulky Dialkylboranes (e.g., 9-BBN, Disiamylborane)Increased steric hindranceHigh regioselectivity for less substituted or unhindered alkenes/alkynes libretexts.org, quora.com
Radical trans-HydroborationNHC-boranes, Radical InitiatorRadical chain involving boryl radical additiontrans-(anti)-addition to internal alkynes, forming (E)-alkenylboranes nsf.gov

Intramolecular Hydride Transfer Reactions in this compound Complexes

This compound complexes, particularly those with chelating nitrogen-donor ligands, can undergo unique intramolecular hydride transfer reactions. researchgate.net A notable example is the thermolysis of (formazanate)this compound (LBH₂) complexes. figshare.comacs.org These reactions involve the transfer of hydride ions from the boron center to the formazanate ligand backbone, leading to significant structural transformations. researchgate.netfigshare.comacs.org

Upon heating, (formazanate)this compound complexes initiate a sequence of intramolecular hydride transfer steps. figshare.comacs.org The first hydride is typically transferred from the BH₂ unit to a terminal nitrogen atom of the formazanate ligand. acs.org This is followed by a second hydride transfer, which ultimately results in the reductive cleavage of an N–N bond within the ligand framework. researchgate.netfigshare.com The final products of this two-step hydride transfer process are aminoborane (B14716983) and triazaborole compounds. researchgate.netfigshare.com

The reaction pathway and intermediates can be identified by monitoring the thermolysis using NMR spectroscopy. figshare.comacs.org In one studied case involving a ligand with a mesityl substituent, an unusual intermediate was characterized. figshare.comacs.org This intermediate features a cyclohexadiene moiety, which forms as a result of the hydride from the boron center unexpectedly attacking the ortho-position of the aromatic mesityl ring, leading to its dearomatization. acs.org This type of intramolecular hydride shift from a boron hydride to an aromatic ring is considered a rare transformation. acs.org

These reactions showcase the ability of the BH₂ group to act as an internal reducing agent, modifying the ligand it is coordinated to through a series of hydride shifts. researchgate.net

The general transformation is summarized below:

Starting ComplexConditionKey ProcessIntermediatesFinal Product(s)Reference(s)
(Formazanate)this compound (LBH₂)Thermolysis (e.g., heating in C₆D₆)Two consecutive intramolecular boron-to-ligand hydride transfersSpecies with B-H to N-H transfer; cyclohexadiene imine (with N-mesityl substituent)Aminoboranes, Triazaboroles (via N-N bond cleavage) figshare.com, acs.org, researchgate.net

Catalytic Processes Involving this compound Intermediates (e.g., CO₂ Reduction)

This compound species and related boranes serve as critical intermediates and, in some cases, the active catalysts in various chemical transformations, most notably in the reduction of carbon dioxide (CO₂). d-nb.infoscienceopen.com While complex metal-based systems are often employed, metal-free approaches using boranes as both the reductant and part of the catalytic cycle are gaining prominence. scienceopen.com

In the catalytic hydroboration of CO₂, boron hydride intermediates are central to the mechanism. For instance, the reduction of CO₂ with borane dimethylsulfide complex (H₃B•SMe₂) can be catalyzed by bis(N-heterocyclic imine) (NHI) aluminum and boron complexes. d-nb.info The bis(NHI) this compound salt has been shown to be an effective catalyst. d-nb.info The catalytic cycle is proposed to involve the insertion of CO₂ into a B-H bond of the catalyst to form a boron formate (B1220265) species. d-nb.info This intermediate is then reduced by the borane reductant, regenerating the this compound catalyst and producing methoxyborane as the final reduced product. d-nb.infoscienceopen.com

Frustrated Lewis Pairs (FLPs) incorporating a borane have also been developed for catalytic CO₂ reduction. rsc.org In these systems, the borane component (e.g., 9-BBN) acts as the reducing agent. rsc.org The reaction can proceed via an FLP-type activation of CO₂, followed by hydride transfer from the borane to the carbon atom of CO₂, forming a boron-bound formate. rsc.org This can be further reduced to methoxide (B1231860) products, with the catalyst turning over numerous times. rsc.org

Computational studies have elucidated the energetics of hydride transfer from group-13 hydrides, including boranes, to various substrates. nii.ac.jp The reaction energy for hydride transfer from a BH₂-containing species to CO₂ to form a formate is significantly exothermic. nii.ac.jp This thermodynamic favorability underpins the role of boron hydrides in these reduction processes.

Catalytic ProcessCatalyst/PrecatalystReductantRole of this compound IntermediateProduct(s)Reference(s)
CO₂ ReductionBis(NHI) this compound saltH₃B•SMe₂Active catalyst; CO₂ inserts into B-H bond to form boron formate, which is then reduced.Methoxyborane d-nb.info
CO₂ ReductionPhosphine / 9-BBN (FLP)9-BBNHydride transfer from borane to CO₂ to form boron-bound formate and methoxide species.Boron-bound formate, methoxide rsc.org
Amine FunctionalizationElectron-deficient organoboranes (e.g., B(C₆F₅)₃)Substrate (amine)Borohydride (B1222165) formed via hydride abstraction acts as an internal reductant, regenerating the catalyst.Functionalized amines thieme-connect.com

Radical Chain Reactions and Boryl Radical Chemistry

The this compound radical (•BH₂) is a member of the boryl radical family (L-B•R₂, where L is a ligand), which are increasingly utilized as highly reactive intermediates in organic synthesis. wikipedia.orgeuropa.eu Boryl radicals are typically electron-deficient, σ-type radicals and participate in a variety of radical chain reactions. princeton.educhemrxiv.org

The generation of boryl radicals is a key step for their application. One common method is the abstraction of a hydrogen atom from a borane, such as an N-heterocyclic carbene (NHC)-borane, using a radical initiator. nsf.gov Once formed, these boryl radicals can propagate a chain reaction. For example, in the trans-hydroboration of alkynes, the chain-carrying steps are the addition of the NHC-boryl radical to the alkyne and the subsequent hydrogen abstraction from a starting NHC-borane molecule by the resulting vinyl radical, which regenerates the boryl radical. nsf.gov

Boryl radicals are also central to C-B bond formation and can be used to borylate aromatic compounds. europa.eu This approach provides an alternative to traditional cross-coupling methods. Furthermore, boryl radicals are explored as hydrogen-atom transfer (HAT) catalysts. europa.eu

The reactivity of boryl radicals can be tuned by the ligands attached to the boron center. wikipedia.org For instance, phosphine-boryl radicals show different reactivity compared to dialkyl sulfide-boryl radicals; the latter are more reactive in halogen atom transfer (XAT) and β-scission reactions. wikipedia.org This tunability allows for the design of specific radical processes. chemrxiv.org

Organoboron compounds can also participate in radical chain reductions where they are the substrate rather than the source of the chain-carrying radical. A mild procedure for the reduction of organoboranes (including B-alkylcatecholboranes and trialkylboranes) to alkanes utilizes 4-tert-butylcatechol (B165716) as a hydrogen atom source. acs.org An efficient chain reaction is sustained by the high reactivity of the intermediate phenoxyl radicals towards the alkylboranes. acs.org

The thermolysis of certain boranes, like hexaborane(10), is believed to proceed through a radical-type chain process, initiated by the formation of an odd-electron free-radical species, rather than simpler borane intermediates like {BH₃}. dtic.mildtic.mil

Radical Reaction TypeBoron Species InvolvedRole of Boron SpeciesKey Mechanistic StepsApplication/OutcomeReference(s)
Radical HydroborationNHC-boranesSource of chain-carrying boryl radicalBoryl radical addition to alkyne; H-atom abstraction from NHC-boranetrans-Hydroboration of alkynes nsf.gov
Reductive DecyanationNHC-borylsReducing agentRadical chain reactionReduction of malononitriles princeton.edu
Aromatic BorylationAmine-borane precursorsSource of boryl radicalsBoryl radical addition to aromaticsC-B bond formation europa.eu
Reduction of OrganoboranesAlkylboranes, Boronic acids/estersSubstrateH-atom abstraction by alkyl radical from catechol; phenoxyl radical reaction with alkylboraneConversion of organoboranes to alkanes acs.org
Borane ThermolysisHexaborane(10) (B₆H₁₀)ReactantInitiation to form a boron-based free radical; chain propagationDecomposition to other boron hydrides dtic.mil, dtic.mil

Interplay with Other Reactive Intermediates in Complex Systems

In the plasma-assisted CVD of boron-containing films, the initial precursor (e.g., diborane) is dissociated into a plasma containing a variety of species, including •BH₂, BH, atomic boron (B), and hydrogen radicals (H•). aip.orgaip.orgdiva-portal.org The concentration and reactions of these intermediates are interlinked. For example, the •BH₂ radical can be formed and consumed through various reactions. It can be further decomposed or react with other species present in the plasma. A key reaction is the interaction with hydrogen radicals, where •BH₂ can be reduced to BH:

•BH₂ + H• → BH + H₂ diva-portal.org

This interaction is critical in processes like the growth of boron-doped diamond, where controlling the relative abundance of •BH₂ versus BH is essential for achieving high-quality films. researchgate.netnih.govnih.gov Vibrational excitation of •BH₂ by a laser can influence this balance, demonstrating a sophisticated level of control over the interplay between reactive intermediates. researchgate.netnih.gov

In catalytic systems, this compound intermediates interact with the catalyst, substrate, and reductant molecules. During the catalytic hydrolysis of ammonia (B1221849) borane (NH₃BH₃) by bimetallic clusters, the formation of a metal-dihydride and a boron-multihydroxy complex has been identified as a key intermediate state. frontiersin.org This shows the cooperative interaction between the metal catalyst center and the boron hydride substrate, where hydrogen atoms are activated and transferred between the two.

Similarly, in borane-catalyzed hydride abstraction reactions, the initially formed borohydride anion exists in an ion pair with a carbocation or ammonium (B1175870) ion. thieme-connect.com The subsequent reactivity, whether it's protonation, reduction, or another transformation, depends on the interaction between these charged intermediates. thieme-connect.com The thermolysis of higher boranes also points to complex interactions, where the decomposition is thought to be a radical chain process, likely involving the interplay of various boron hydride radical fragments. dtic.mil These interactions dictate the pathway of borane interconversion and the formation of more stable boron clusters. dtic.mil

Advanced Research Perspectives and Future Directions for Boron Dihydride Radical Studies

Isotopic Substitution Effects and Mechanistic Probes

Investigating the effects of isotopic substitution on the boron dihydride radical provides crucial information for understanding its electronic structure, vibrational modes, and reaction mechanisms. By employing different isotopes of hydrogen and boron, researchers can probe subtle changes in its properties and dynamics.

Deuteration Studies (BD₂, BHD) in Spectroscopy and Kinetics

The substitution of hydrogen with deuterium (B1214612) in the BH₂ radical, leading to species like BD₂ and BHD, has been instrumental in spectroscopic characterization and kinetic studies. Laser-induced fluorescence (LIF) spectroscopy has revealed significant isotope effects in the vibrational and electronic energy levels of these species. For instance, studies on ¹¹BD₂ have shown bending progressions similar to those observed for ¹¹BH₂, but with distinct shifts in energy levels due to the increased mass of deuterium aip.org. Specifically, large vibronic band isotope effects, on the order of ~3300 cm⁻¹, have been observed for transitions to excited state bending levels when comparing BH₂ and BD₂ isotopologues aip.org. The spectrum of BH₂⁺ also exhibits a long bending mode progression with a spacing of 970 cm⁻¹, providing insights into the geometry changes upon ionization researchgate.net. These spectroscopic differences serve as valuable probes for elucidating reaction pathways and confirming the involvement of specific isotopologues in complex chemical processes.

Boron Isotope Effects (¹⁰B/¹¹B) in Reaction Dynamics and Spectroscopy

The natural abundance of boron isotopes, ¹⁰B and ¹¹B, offers another avenue for studying isotopic effects. Differences in the mass and nuclear properties of ¹⁰B and ¹¹B can lead to measurable variations in the spectroscopic signatures and reaction dynamics of boron-containing radicals. For BH₂, the presence of the lighter ¹⁰B isotope typically results in spectral features shifted to higher wavenumbers compared to its ¹¹B counterpart aip.org. These subtle shifts, often in the range of 50-150 cm⁻¹, are crucial for assigning spectral bands unambiguously and for understanding the influence of the boron nucleus on the radical's vibrational and rotational states aip.org. Furthermore, in reaction dynamics studies, the mass difference between ¹⁰B and ¹¹B can influence reaction rates and product distributions, providing mechanistic insights into bond formation and breaking processes involving the BH₂ radical researchgate.net.

Interactions of BH₂ Radical with Surfaces and Condensed Phases (Theoretical and Experimental)

The interaction of the BH₂ radical with surfaces is a critical area of research, particularly in the context of materials science and heterogeneous catalysis, such as in the chemical vapor deposition (CVD) of boron-doped diamond (BDD).

Adsorption and Surface Chemistry Simulations

Theoretical studies, primarily employing Density Functional Theory (DFT), have explored the adsorption behavior of BH₂ radicals on various surfaces. For example, simulations investigating the influence of radical doping on diamond surfaces indicate that BH₂ can interact with surface carbon sites, affecting the adsorption energy of other species like methyl radicals (CH₃) semanticscholar.org. On diamond (100) surfaces, BH₂ adsorption can lead to a significant decrease in CH₃ adsorption energy due to interactions with surface radical carbon sites semanticscholar.org. Conversely, on diamond (111) surfaces, BH₂ pre-adsorption can slightly enhance CH₃ adsorption energy semanticscholar.org. These findings highlight the complex interplay between dopant radicals and surface chemistry, influencing film growth and material properties. Theoretical investigations on cubic boron nitride (c-BN) surfaces also suggest that BH₂ binds more strongly to boron sites than hydrogen atoms, indicating its potential role in surface processes atomiclayerdeposition.com.

Theoretical Explorations in Heterogeneous Catalysis

While direct catalytic roles of BH₂ are less commonly discussed, its involvement in surface processes relevant to heterogeneous catalysis, particularly in CVD of advanced materials, is significant. In the context of producing highly conductive boron-doped diamond (BDD) films, laser vibrational excitation of the BH₂ radical has been shown to maintain diamond lattice integrity during combustion CVD researchgate.netnih.gov. This approach leverages BH₂ as a "growth-critical radical," where its controlled excitation influences flame chemistry and suppresses the formation of undesirable boron hydrides (BH) that can lead to boron segregation and crystallization disturbances researchgate.netnih.gov. This manipulation of a radical species to control surface growth processes exemplifies an indirect role in heterogeneous catalysis, aiming to optimize material properties.

Emerging Computational and Experimental Methodologies for Boron Radical Chemistry

The study of transient and reactive species like the BH₂ radical necessitates the application of advanced computational and experimental techniques.

Computational Methodologies: High-level ab initio calculations, including coupled cluster methods such as CCSD(T) with augmented correlation-consistent basis sets (e.g., aug-cc-pV5Z), are employed to generate highly accurate potential energy surfaces (PES) for BH₂ aip.org. These PES are crucial for theoretical dynamics studies and are often corrected for effects beyond standard coupled cluster treatments, such as core correlation and extrapolation to the complete basis set limit aip.org. Density Functional Theory (DFT) is also widely used for investigating surface interactions and reaction mechanisms semanticscholar.orgresearchgate.net. Quantum wave packet calculations, often employing efficient propagation schemes, are utilized to study the reaction dynamics of systems involving BH₂ researchgate.net.

Experimental Methodologies: Laser-induced fluorescence (LIF) spectroscopy has been a cornerstone for obtaining detailed spectroscopic data of BH₂ and its isotopologues, providing insights into their vibrational and electronic structures aip.org. Mass-selected slow photoelectron spectroscopy (SPES), often coupled with double imaging photoion-photoelectron coincidence spectroscopy (i2PEPICO) and utilizing synchrotron radiation, allows for the precise determination of ionization energies and the study of vibrational progressions in the resulting cations researchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy is employed to characterize the electronic structure and spin distribution of boron-centered radicals, including those derived from ligated boranes acs.orgresearchgate.net. Laser flash photolysis (LFP) and kinetic ESR (KESR) are also used to study the reactivity and transient absorption spectra of boryl radicals researchgate.net.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.